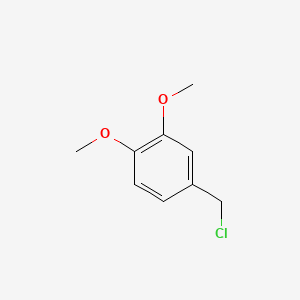

3,4-Dimethoxybenzyl chloride

Overview

Description

Preparation Methods

Chloromethylation of 3,4-Dimethoxybenzene

Chloromethylation involves introducing a chloromethyl group (-CH2Cl) onto the aromatic ring of 3,4-dimethoxybenzene. This method is widely used in industrial settings due to scalability and cost-effectiveness.

Phase-Transfer Catalyzed Chloromethylation

Reaction Conditions :

-

Substrates : 3,4-Dimethoxybenzene, paraformaldehyde, HCl gas.

-

Catalyst : Cetyltrimethylammonium bromide (CTAB).

-

Solvent : Concentrated H2SO4 (76%).

Procedure :

-

Combine 3,4-dimethoxybenzene (70 g, 0.5 mol), paraformaldehyde (20 g, 0.67 mol), and CTAB (28 g, 0.07 mol) in H2SO4.

-

Introduce HCl gas over 5–6 hours at 30°C.

-

Extract with hexane and distill to isolate 3,4-dimethoxybenzyl chloride.

Outcomes :

Biphasic System Chloromethylation

Reaction Conditions :

Procedure :

-

Saturate a mixture of 3,4-dimethoxybenzene (1.7 kg, 12.3 mol) and paraformaldehyde (426 g) in CCl4 with HCl gas.

-

Neutralize excess acid with NaOH (pH 6).

-

Separate organic phase and purify via distillation.

Outcomes :

Substitution of 3,4-Dimethoxybenzyl Alcohol

This method converts 3,4-dimethoxybenzyl alcohol to the corresponding chloride using thionyl chloride (SOCl2). It is preferred for laboratory-scale synthesis due to simplicity and high yields.

Thionyl Chloride-Mediated Substitution

Reaction Conditions :

-

Substrate : 3,4-Dimethoxybenzyl alcohol.

-

Reagent : SOCl2 (2–3 equivalents).

-

Solvent : Diethyl ether or dichloromethane.

Procedure :

-

Dissolve 3,4-dimethoxybenzyl alcohol (16.8 g, 100 mmol) in anhydrous ether.

-

Add SOCl2 (14.75 g, 125 mmol) dropwise under ice cooling.

-

Stir at room temperature for 12 hours.

-

Quench with ethanol, extract with ether, and evaporate to isolate product .

Outcomes :

Industrial-Scale Substitution

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF).

-

Additive : N,N-Dimethylformamide (DMF, 0.5 mL).

Procedure :

-

Mix 3,4-dimethoxybenzyl alcohol (18.21 g, 0.1 mol) with THF (40 mL) and DMF.

-

Add SOCl2 (3 g, 0.025 mol) dropwise.

-

Stir for 8 hours and purify via distillation.

Outcomes :

Comparative Analysis of Methods

Key Observations :

-

Chloromethylation is ideal for bulk production but requires stringent HCl handling.

-

Alcohol substitution offers higher yields and purity but involves toxic SOCl2 .

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Principle : Accelerates reaction kinetics using microwave irradiation.

Conditions :

Biocatalytic Approaches

Enzymes : Lipases or esterases for selective chlorination.

Advantages : Eco-friendly, avoids harsh reagents .

Industrial Applications and Case Studies

Chemical Reactions Analysis

Reaction Procedure

-

Dissolve 3,4-dimethoxybenzyl alcohol in anhydrous dichloromethane.

-

Add thionyl chloride dropwise while stirring at low temperatures (ice bath).

-

Allow the reaction to proceed at room temperature for a specified time (typically 1-2 hours).

-

Quench the reaction with ethanol or water to neutralize excess thionyl chloride.

-

Extract the product using organic solvents and purify it via column chromatography.

Yield and Purity

The typical yield of this reaction can range from 70% to 85%, depending on the specific conditions and purification methods used .

Nucleophilic Substitution Reactions

3,4-Dimethoxybenzyl chloride can undergo nucleophilic substitution reactions due to the presence of the leaving group (chloride). Common nucleophiles include:

-

Sodium Cyanide (NaCN) : Reacts to form 3,4-dimethoxybenzyl cyanide.

-

Ammonia (NH₃) : Reacts to form the corresponding amine.

Acylation Reactions

This compound can participate in acylation reactions to form ketones or esters when reacted with acyl chlorides or anhydrides.

-

Example: Reaction with acetic anhydride can yield acetanilide derivatives.

Friedel-Crafts Reactions

In the presence of a Lewis acid catalyst (like BF₃), it can undergo Friedel-Crafts acylation to produce substituted aromatic compounds.

Characterization Techniques

The products obtained from reactions involving this compound are often characterized using:

-

Infrared Spectroscopy (IR)

-

Nuclear Magnetic Resonance (NMR)

-

Mass Spectrometry (MS)

These techniques confirm the structure and purity of synthesized compounds.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

3,4-Dimethoxybenzyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the synthesis of compounds targeting Mycobacterium tuberculosis, where it was involved in alkylation reactions that yielded significant products with variable yields depending on the conditions used .

Synthesis of Bioactive Compounds

The compound is also pivotal in the synthesis of bioactive molecules. A study highlighted its role in creating (±)-3,4-dimethoxybenzyl-4-methyloctanoate, which exhibited chemical properties similar to capsinoids, indicating potential applications in nutraceuticals .

Material Science

Polymer Chemistry

In polymer chemistry, this compound has been employed as a building block for creating functional polymers. Its reactivity allows for modifications that enhance the properties of polymers used in coatings and adhesives.

Biochemical Research

Enzyme Substrates

Research indicates that this compound can act as a substrate for various enzymatic reactions. Its derivatives have been studied for their interactions with chloroperoxidases, illustrating its relevance in biochemistry and environmental science .

Data Table: Synthesis and Yield Information

| Application | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of Mycobacterium drugs | Alkylation with p-methoxybenzyl iodide | 53 | Multigram scale production |

| Synthesis of bioactive compounds | Esterification with methyloctanoyl chloride | Variable | Similar properties to capsinoids |

| Polymer synthesis | Various coupling reactions | High | Enhances polymer properties |

Case Studies

- Synthesis of Anti-Tuberculosis Agents

-

Development of Functional Polymers

- Research on the incorporation of this compound into polymer matrices showed improved mechanical and thermal properties. This application is crucial for developing advanced materials used in various industrial applications.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzyl chloride primarily involves its reactivity as an electrophile. The presence of the electron-withdrawing chloride group makes the benzyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the chloride group is replaced by other functional groups. The methoxy groups at the 3 and 4 positions also influence the compound’s reactivity by donating electron density to the aromatic ring, stabilizing intermediates formed during reactions.

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless to pale yellow crystalline solid.

- Melting Point : 48–51°C .

- Synthesis : Typically prepared via chlorination of 3,4-dimethoxybenzyl alcohol using SOCl₂ or HCl under anhydrous conditions, yielding 51–90% .

- Reactivity : The benzyl chloride group undergoes nucleophilic substitution (e.g., with amines, cyanides) or participates in esterification/alkylation reactions .

Comparison with Structural Analogs

3,4-Dimethoxybenzoyl Chloride (CAS 3535-37-3)

- Structure : C₉H₉ClO₃; differs by replacing the benzyl chloride (–CH₂Cl) with a carbonyl chloride (–COCl).

- Molecular Weight : 200.62 .

- Reactivity : Acts as an acylating agent for esters/amides rather than alkylation.

- Applications : Used in peptide coupling and synthesis of aromatic ketones .

Comparison Highlights :

| Property | 3,4-Dimethoxybenzyl Chloride | 3,4-Dimethoxybenzoyl Chloride |

|---|---|---|

| Functional Group | –CH₂Cl | –COCl |

| Reactivity | Nucleophilic substitution | Acylation |

| Key Use | Alkylation, pharmaceuticals | Ester/amide synthesis |

3,5-Dimethoxybenzyl Chloride (CAS 6652-32-0)

- Structure : Methoxy groups at 3- and 5-positions (vs. 3,4-).

- Molecular Weight : 186.64 (identical to 3,4-isomer).

- Physical State : White crystalline solid.

- Melting Point : 46–48°C .

- Reactivity : Similar nucleophilic substitution but altered regioselectivity in reactions due to meta-substitution.

Comparison Highlights :

| Property | This compound | 3,5-Dimethoxybenzyl Chloride |

|---|---|---|

| Substituent Positions | 3,4- (ortho) | 3,5- (meta) |

| Melting Point | 48–51°C | 46–48°C |

| Electronic Effects | Electron-donating (para) | Electron-donating (meta) |

3,4-Dichlorobenzyl Chloride (CAS 102-47-6)

- Structure : Chlorine substituents at 3- and 4-positions.

- Molecular Formula : C₇H₅Cl₃.

- Reactivity : Enhanced electrophilicity due to electron-withdrawing Cl groups, leading to faster nucleophilic substitution .

- Applications : Intermediate in pesticides and polymers .

Comparison Highlights :

| Property | This compound | 3,4-Dichlorobenzyl Chloride |

|---|---|---|

| Substituents | –OCH₃ (electron-donating) | –Cl (electron-withdrawing) |

| Reactivity | Moderate | High |

| Key Use | Pharmaceuticals | Agrochemicals |

3,4-Dimethoxybenzyl Bromide (CAS Not Provided)

- Structure : Benzyl bromide analog of this compound.

- Reactivity : Higher leaving group ability (Br⁻ vs. Cl⁻), enabling faster SN2 reactions.

- Applications : Similar to the chloride but preferred in reactions requiring milder conditions .

Comparison Highlights :

| Property | This compound | 3,4-Dimethoxybenzyl Bromide |

|---|---|---|

| Halide | Cl | Br |

| Leaving Group Ability | Moderate | High |

| Stability | More stable | Less stable (light-sensitive) |

Agrochemicals

- 3,4-Dichlorobenzyl chloride is preferred for pesticides, as electron-withdrawing Cl groups enhance reactivity with biological targets .

Material Science

- 3,4-Dimethoxybenzoyl chloride forms stable esters used in polymer coatings .

Biological Activity

3,4-Dimethoxybenzyl chloride (DMBC) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and applications in medicinal chemistry. This article explores the biological activity of DMBC, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is an aromatic compound characterized by the presence of two methoxy groups (-OCH₃) attached to a benzyl chloride structure. The synthesis of DMBC typically involves the chlorination of 3,4-dimethoxybenzyl alcohol using thionyl chloride (SOCl₂), which yields DMBC with a high purity and yield, often exceeding 80% .

Antimicrobial Properties

Research indicates that DMBC exhibits significant antimicrobial activity. In a study assessing the efficacy of various benzyl chlorides against bacterial strains, DMBC showed potent inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

Cytotoxic Effects

DMBC has also been evaluated for its cytotoxic properties against cancer cell lines. In vitro studies revealed that DMBC induces apoptosis in human lung epithelial carcinoma cells (A549) by disrupting mitochondrial membrane potential and activating caspase pathways. The IC₅₀ value for A549 cells was determined to be approximately 25 µM, indicating a promising avenue for further research in cancer therapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective effect of DMBC. In animal models of neurodegenerative diseases, administration of DMBC resulted in reduced oxidative stress markers and improved cognitive function. This suggests that DMBC may exert protective effects on neuronal cells, potentially through its antioxidant properties .

The biological activity of DMBC can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : DMBC has been shown to modulate ROS levels within cells, promoting a balance that favors cell survival under stress conditions.

- Apoptosis Induction : By activating intrinsic apoptotic pathways, DMBC can lead to programmed cell death in malignant cells.

- Cell Membrane Interaction : Studies indicate that DMBC interacts with lipid membranes, affecting membrane fluidity and integrity, which may contribute to its antimicrobial effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on the effectiveness of various substituted benzyl chlorides found that DMBC was particularly effective against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship, suggesting that the presence of methoxy groups enhances antimicrobial potency .

- Cancer Cell Studies : In a laboratory setting, researchers treated A549 lung cancer cells with varying concentrations of DMBC. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy indicative of apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethoxybenzyl chloride, and how do reaction conditions influence yield?

this compound is commonly synthesized via chlorination of 3,4-dimethoxybenzyl alcohol. A classic method involves bubbling dry HCl gas through a solution of the alcohol in anhydrous ether at 0–5°C, yielding ~90% product after purification . Key factors include:

- Temperature control : Excess heat may lead to side reactions (e.g., ether cleavage).

- Solvent choice : Anhydrous ether minimizes hydrolysis of the chloride product.

- Purification : Washing with NaHCO₃ neutralizes residual HCl, and drying over MgCl₂ ensures anhydrous conditions .

Q. What safety protocols are critical when handling this compound in the lab?

This compound is moisture-sensitive and reacts violently with water, releasing HCl gas. Methodological precautions include:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Handling : Use spark-free tools and static-safe equipment to avoid ignition (H222, H314 hazards) .

- PPE : Wear nitrile gloves, goggles, and a lab coat. In case of exposure, flush skin/eyes with water for 15 minutes and seek medical attention (P305+P351+P338) .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

- Purification : Recrystallization from hexane/ethyl acetate (1:1) removes impurities .

- Characterization :

Advanced Research Questions

Q. How does this compound function as a protecting group in multistep syntheses, and what are its limitations?

This reagent is used to protect alcohols via 3,4-dimethoxybenzyl (DMB) ethers, which are stable under acidic conditions but cleaved via hydrogenolysis (H₂/Pd-C) or oxidation (DDQ). Limitations include:

- Steric hindrance : Bulky substrates may reduce coupling efficiency.

- Side reactions : Competing Friedel-Crafts alkylation can occur with electron-rich aromatics .

- Optimization : Ag₂O or Ba(OH)₂ catalysts improve selectivity in DMF .

Q. What strategies resolve contradictions in reported yields for this compound-derived pharmaceutical intermediates?

For example, in papaverine synthesis, conflicting yields arise from:

- Cyclization conditions : Bischler-Napieralski cyclization (POCl₃ vs. PCl₅) affects dihydroisoquinoline intermediate (19.4.6) purity .

- Reduction methods : Raney nickel vs. LiAlH₄ for converting 3,4-dimethoxybenzyl cyanide (19.4.2) to homoveratrylamine (19.4.3) impacts byproduct formation .

- Resolution : Use HPLC (C18 column, acetonitrile/H₂O gradient) to monitor intermediate ratios and adjust stoichiometry .

Q. How can researchers mitigate decomposition of this compound during long-term storage?

Decomposition via hydrolysis or oxidation is minimized by:

- Stabilizers : Adding 1% hydroquinone inhibits radical-mediated oxidation .

- Packaging : Amber glass vials with PTFE-lined caps reduce light/oxygen exposure .

- Quality checks : Monthly FT-IR analysis to detect carbonyl peaks (~1700 cm⁻¹), indicating acid formation .

Q. What role does this compound play in synthesizing HPLC internal standards, and how is reproducibility ensured?

It is esterified with carboxylic acids (e.g., 4-methyloctanoic acid) to create nonpolar standards like (±)-DMBO. Key steps:

- Chloride activation : Thionyl chloride converts acids to acyl chlorides (e.g., 4-methyloctanoyl chloride) .

- Esterification : Stirring at 40°C with DMAP catalyst achieves >95% conversion .

- Validation : Compare ¹³C NMR shifts of synthetic DMBO with commercial references (δ ~170 ppm for ester carbonyl) .

Q. Methodological Considerations

Q. What spectroscopic and chromatographic methods differentiate this compound from its hydrolysis products?

- TLC : Hexane/ethyl acetate (3:1) with UV detection (Rf ~0.7 for chloride vs. Rf ~0.3 for 3,4-dimethoxybenzyl alcohol) .

- IR spectroscopy : Absence of OH stretches (~3400 cm⁻¹) confirms no alcohol contamination .

- Karl Fischer titration : Moisture content <0.1% ensures stability .

Q. How can computational modeling optimize reaction pathways involving this compound?

- DFT calculations : Predict transition states for SN₂ displacement reactions (e.g., benzylation of amines).

- Solvent effects : COSMO-RS models optimize solvent polarity to enhance nucleophilicity .

- Case study : Simulated activation energy for DMB-ether formation aligns with experimental yields (R² >0.9) .

Q. What are the environmental impacts of this compound, and how can waste be managed?

Properties

IUPAC Name |

4-(chloromethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHJLVMBXXXUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223338 | |

| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-46-9 | |

| Record name | Veratryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1,2-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.